molecular formula C9H21Br2N B018765 1-Bromo-6-(trimethylammonium)hexyl Bromide CAS No. 32765-81-4

1-Bromo-6-(trimethylammonium)hexyl Bromide

Cat. No.: B018765
CAS No.: 32765-81-4
M. Wt: 303.08 g/mol
InChI Key: KNKBZYUINRTEOG-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Compounds as Research Subjects

Quaternary ammonium compounds (QACs) are a diverse class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl chains. mdpi.com This structure gives them a permanent positive charge, making them cationic surfactants. mdpi.comclinicalservicesjournal.com Their amphiphilic nature, possessing both hydrophilic (the charged head) and hydrophobic (the organic tails) properties, allows for effective interaction with both polar and nonpolar molecules. mdpi.com

In academic research, QACs are subjects of extensive study due to their versatile applications. They are widely investigated as antimicrobials, preservatives, antistatic agents, and dispersants. nih.govnih.gov Their mechanism of antimicrobial action often involves the disruption of microbial cell membranes. clinicalservicesjournal.com Research fields actively exploring QACs include medicine, materials science, and environmental science. smolecule.comelsevierpure.comacs.org The effectiveness and properties of a QAC are highly dependent on the nature of the organic substituents and the length of the alkyl chains. nih.gov

Historical Context of Quaternary Ammonium Compound Research Development

The scientific investigation of QACs dates back over a century. Early significant milestones in QAC research include:

1916: Jacobs and his team published seminal papers describing the antimicrobial properties of a range of synthesized QACs. environex.net.au

1935: Gerhard Domagk reported a significant enhancement in the antimicrobial activity of QACs when a long-chain alkyl group was attached to the quaternary nitrogen atom. environex.net.aursc.org

Mid-20th Century: By 1952, the volume of research had grown substantially, with over 500 articles published on QACs. environex.net.au

Over the years, the development of QACs has progressed through several "generations," each representing advancements in efficacy, spectrum of activity, and performance in various conditions. bioguardhygiene.in For instance, first-generation QACs like alkyl dimethyl benzyl (B1604629) ammonium chlorides (ADBAC) were later combined with or modified to create subsequent generations with improved properties. bioguardhygiene.in The fifth generation, for example, is a mixture of fourth and first-generation compounds, offering enhanced germicidal performance. bioguardhygiene.in

Significance of 1-Bromo-6-(trimethylammonium)hexyl Bromide within the Quaternary Ammonium Compound Class

This compound, with the chemical formula C₉H₂₁Br₂N, is a notable member of the QAC class. smolecule.com Its significance in research stems from its bifunctional nature. The molecule possesses both a cationic trimethylammonium head group, characteristic of a QAC, and a reactive bromoalkyl chain. smolecule.com This dual functionality makes it a valuable tool in various scientific applications.

The presence of the hexyl chain enhances its surfactant properties compared to analogues with shorter chains, which can lead to more effective interactions with biological membranes and metal ions. smolecule.com In academic research, it is particularly utilized as:

A precursor in the synthesis of functional polymers , such as cationic conjugated polymers for applications in organic electronics. smolecule.com

A phase transfer catalyst , facilitating reactions between substances in immiscible phases.

A component in the development of drug delivery systems , where its cationic nature allows for interaction with negatively charged cell surfaces. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 32765-81-4
Molecular Formula C₉H₂₁Br₂N
Molecular Weight 303.08 g/mol smolecule.comscbt.com
Appearance White to Off-White Solid / Light brown oil smolecule.combritiscientific.com
Melting Point 98-100 °C smolecule.com
Purity >95% lgcstandards.com

| Solubility | Soluble in methanol (B129727) britiscientific.com |

Table 2: Comparison of this compound with Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
This compound C₉H₂₁Br₂N 303.08 Hexyl chain with a terminal bromine and a trimethylammonium group.
Hexyltrimethylammonium (B102394) Bromide C₉H₂₂BrN 224.19 Hexyl chain with a trimethylammonium group; no terminal bromine.
(5-Bromopentyl)trimethylammonium Bromide C₈H₁₉Br₂N 289.06 Shorter pentyl chain with a terminal bromine.
1-Bromohexane C₆H₁₃Br 165.07 Simple alkyl bromide with no ammonium group. nih.gov

| Hexadecyltrimethylammonium Bromide (CTAB) | C₁₉H₄₂BrN | 364.45 | Long C16 alkyl chain; strong surfactant. |

Properties

IUPAC Name

6-bromohexyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKBZYUINRTEOG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431912
Record name (6-Bromohexyl)trimethylammonium Bromide
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Molecular Weight

303.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32765-81-4
Record name 1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, bromide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, (6-bromohexyl)trimethyl-, bromide
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Record name (6-Bromohexyl)trimethylammonium Bromide
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Record name Ammonium, (6-bromohexyl)trimethyl-, bromide
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Synthetic Strategies and Reaction Pathways for 1 Bromo 6 Trimethylammonium Hexyl Bromide

Alkylation Reactions in the Synthesis of 1-Bromo-6-(trimethylammonium)hexyl Bromide

The principal method for synthesizing this compound is through the alkylation of a tertiary amine. This class of reaction, specifically the Menshutkin reaction, is fundamental to the formation of quaternary ammonium (B1175870) salts. wikipedia.orgnih.gov

A key challenge in this synthesis is preventing di-alkylation, where a second molecule of trimethylamine (B31210) reacts with the remaining bromo- group of the product. To minimize the formation of this byproduct, a precise 1:1 molar ratio of trimethylamine to 1,6-dibromohexane (B150918) is often employed. An alternative, two-step approach can also be utilized to avoid di-alkylation. This involves first reacting 1,6-dibromohexane with aqueous ammonia (B1221849) to form 6-bromohexylamine, which is then isolated before undergoing exhaustive methylation with a reagent like methyl bromide to yield the final quaternary ammonium salt.

The reaction between a tertiary amine and an alkyl halide is known as the Menshutkin reaction. wikipedia.org The reactivity of the alkyl halide is a crucial factor, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

The choice of solvent and reaction conditions plays a critical role in the successful synthesis of this compound. Polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are favored because they can effectively dissolve both the amine and the alkyl halide reactants while stabilizing the ionic intermediates formed during the reaction.

The reaction is typically conducted under reflux conditions to ensure complete conversion. The specific temperature depends on the solvent used, for instance, 80–85°C for acetonitrile and 120–130°C for DMF. In some protocols using ethanol (B145695) as a solvent, the reaction is maintained at a lower temperature range of 40–60°C to prevent thermal degradation of the trimethylammonium group. smolecule.com

Alternative, greener synthesis methods have also been developed. Microwave-assisted synthesis in acetonitrile can significantly reduce the reaction time to around 30 minutes at 100°C. Another approach is solvent-free mechanochemical synthesis, where grinding 1,6-dibromohexane and trimethylamine together in a ball mill for several hours can produce the desired compound, eliminating the need for volatile organic solvents.

Table 1: Comparison of Synthetic Conditions for this compound

Parameter Conventional Synthesis Microwave-Assisted Synthesis
Reactants 1,6-Dibromohexane, Trimethylamine 1,6-Dibromohexane, Trimethylamine
Molar Ratio (Amine:Halide) 1.2:1 smolecule.com 1.2:1
Solvent Acetonitrile, DMF, or Ethanol smolecule.com Acetonitrile
Temperature 80-130°C (Solvent Dependent) 100°C
Reaction Time 24-48 hours smolecule.com 30 minutes
Yield 57-73% smolecule.com ~90%

Purification Methodologies for Research-Grade Compound Isolation

Achieving high purity is essential for the application of this compound in research. The primary methods for isolating a research-grade compound involve recrystallization and chromatographic techniques.

Recrystallization is a common and effective method for purifying the crude product. smolecule.com After the reaction, the product often precipitates upon cooling and can be collected by filtration. Subsequent recrystallization from a mixture of ethanol and diethyl ether, typically in a 3:1 volume ratio, is effective in removing unreacted starting materials and byproducts, yielding a product with purity of ≥98%.

Chromatographic methods are also employed for the purification of this compound and related compounds. smolecule.com For analytical purposes, High-Performance Liquid Chromatography (HPLC) is used to assess purity. lgcstandards.com Reverse-phase HPLC methods can be developed using a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric or formic acid. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com For the purification of related bromoalkenes, silica (B1680970) gel column chromatography with petroleum ether as the eluent has been used. chemicalbook.com

Mechanistic Studies of Related Halogenated Alkane Reductions

The bromoalkane functional group in this compound imparts reactivity that is informed by studies on related halogenated alkanes. Mechanistic studies on the reduction of these compounds provide insight into their potential chemical transformations.

The electrochemical reduction of halogenated alkanes has been studied using conductive materials like granular activated carbon (GAC) as cathodes. acs.orgnih.gov These studies show that the rate of degradation of halogenated alkanes increases with the number of halogen atoms and follows the order of reactivity: chlorine < bromine < iodine. acs.orgnih.gov This indicates that the carbon-bromine bond is more susceptible to reduction than the carbon-chlorine bond.

Quantitative structure-activity relationships (QSARs) have been developed to correlate the experimental degradation rates with molecular descriptors. acs.orgnih.gov For alkanes, these correlations suggest an outer-sphere one-electron transfer mechanism. acs.org The reaction rates show a better correlation with gas-phase standard reduction free energies (ΔG⁰,gas) and Marcus theory activation free energies (ΔG‡) than with the energy of the lowest unoccupied molecular orbital (ELUMO) or aqueous phase reduction potentials (E⁰,aq). acs.orgnih.gov These findings are crucial for understanding the reactivity and potential degradation pathways of halogenated compounds like this compound.

The halogenation of alkanes itself proceeds via a free radical chain mechanism, which involves initiation, propagation, and termination steps. libretexts.org While this concerns the formation of halogenated alkanes, the stability and reactivity of the C-Br bond formed are central to its subsequent reactions, including nucleophilic substitution and reduction. libretexts.org

Electrochemical Cleavage of Carbon-Bromine Bonds

The electrochemical reduction of this compound at a cathode involves the transfer of an electron to the molecule, leading to the cleavage of the carbon-bromine (C-Br) bond. As an aliphatic bromide, the cleavage of the C-Br bond in this compound is generally understood to proceed through a concerted mechanism. In this pathway, the electron transfer and the breaking of the C-Br bond occur in a single, concerted step.

This process can be represented by the following reaction:

R-Br + e⁻ → R• + Br⁻

Where:

R-Br is this compound.

e⁻ is an electron from the cathode.

R• is the resulting hexyltrimethylammonium (B102394) radical.

Br⁻ is the bromide anion.

The alternative, a stepwise mechanism, would involve the initial formation of a radical anion intermediate (R-Br•⁻), which then undergoes cleavage of the C-Br bond. However, for aliphatic bromides, the concerted mechanism is generally the preferred pathway. unimi.it

The potential at which this reduction occurs is a key parameter and can be influenced by several factors, including the electrode material and the solvent used in the electrolyte.

Investigation of Side Reactions and Product Distributions

Following the initial cleavage of the C-Br bond and the formation of the hexyltrimethylammonium radical (R•), several subsequent reactions can occur, leading to a distribution of different products. The specific products and their relative abundances are highly dependent on the reaction conditions, such as the composition of the electrolyte, the nature of the cathode, and the presence of other reactive species.

Potential Side Reactions and Products:

Dimerization: Two of the generated radicals (R•) can combine to form a dimer. This would result in the formation of a C12 alkane chain with a trimethylammonium group at each end.

2 R• → R-R

Reaction with Solvent/Proton Source: The radical can abstract a hydrogen atom from the solvent or another proton source (HB) in the electrolyte, leading to the formation of hexyltrimethylammonium bromide. unimi.it

R• + HB → RH + B•

Further Reduction: The radical (R•) could potentially be reduced further at the cathode to form a carbanion (R⁻), which would then be protonated by a suitable proton source.

R• + e⁻ → R⁻

R⁻ + HB → RH + B⁻

The distribution between these potential products is influenced by factors such as the concentration of the radical species, the availability of proton donors, and the reactivity of the solvent.

Below is a table summarizing the potential products from the electrochemical reduction of this compound.

Reactant Intermediate Potential Product Reaction Pathway
This compoundHexyltrimethylammonium radicalDodecane-1,12-diylbis(trimethylammonium) dibromideDimerization of two radicals
This compoundHexyltrimethylammonium radicalHexyltrimethylammonium bromideHydrogen abstraction from solvent/proton source

Influence of Electrolyte Solvent on Reaction Selectivity

The choice of electrolyte solvent plays a crucial role in the selectivity and efficiency of the electrochemical cleavage of the C-Br bond in this compound. The solvent can influence the reaction in several ways, including the solvation of the ions, the stability of the intermediates, and the potential for side reactions.

The ability of the solvent to solvate the leaving bromide anion (Br⁻) is a significant factor. unimi.it Solvents with a higher ability to solvate anions can facilitate the C-Br bond cleavage by stabilizing the forming bromide ion. This can lead to a shift in the reduction potential to more positive values, making the reaction more favorable.

The nature of the solvent also dictates the likely pathway for the radical intermediate. In protic solvents, such as methanol (B129727) or water, the radical is more likely to abstract a hydrogen atom, leading to the formation of the corresponding alkane. In aprotic solvents, which lack easily donatable hydrogen atoms, the likelihood of dimerization or other radical-radical reactions may increase.

The table below illustrates the potential influence of different solvent types on the reaction pathway.

Solvent Type Example Solvents Expected Influence on Reaction Selectivity
ProticMethanol, Ethanol, WaterPromotes hydrogen abstraction by the radical intermediate, favoring the formation of hexyltrimethylammonium bromide. Can lead to higher catalytic effects, especially with certain electrode materials. unimi.it
Aprotic PolarAcetonitrile, Dimethylformamide (DMF)May favor dimerization or other radical coupling reactions due to the lower availability of proton donors.
Aprotic NonpolarTetrahydrofuran (THF)Less commonly used for electrochemical applications due to poor conductivity but would likely favor radical dimerization.

Molecular Mechanisms of Action of 1 Bromo 6 Trimethylammonium Hexyl Bromide in Diverse Systems

Biological Interactions and Antimicrobial Modalities

The primary mode of antimicrobial action for 1-bromo-6-(trimethylammonium)hexyl bromide involves a series of interactions with the microbial cell envelope, leading to a loss of structural and functional integrity. This process is initiated by the electrostatic attraction between the cationic headgroup of the molecule and the negatively charged components of the microbial cell surface.

Cell Membrane Disruption and Lysis Mechanisms

The cytoplasmic membrane is a critical target for QACs. The amphiphilic nature of this compound allows it to overcome the cell's protective layers and compromise the membrane's function as a selective barrier.

The antimicrobial action of this compound is initiated by the adsorption of the cationic trimethylammonium headgroup onto the negatively charged surface of the bacterial cell membrane. Following this initial electrostatic interaction, the hydrophobic hexyl tail penetrates the lipid bilayer. The extent of this penetration is a crucial determinant of the compound's antimicrobial potency. While longer alkyl chains (typically C10-C14) are known to intercalate more deeply into the hydrophobic core of the membrane, the C6 chain of this compound is also capable of disrupting the membrane's organized structure. This penetration disorders the lipid packing and increases membrane fluidity, which is the precursor to more severe cellular damage.

The disruption of the cell membrane's structural integrity by this compound leads to the leakage of essential intracellular components. The initial damage to the membrane creates pores or channels, resulting in the efflux of small ions, most notably potassium (K+). The loss of the potassium ion gradient is a key indicator of membrane permeabilization and is often considered a marker of inhibitory activity for membrane-active antimicrobials. nih.gov This initial leakage can then be followed by the release of larger molecules, such as ATP, amino acids, and nucleotides, as the membrane damage becomes more extensive. This uncontrolled loss of vital cellular constituents disrupts the cell's metabolic processes and ultimately contributes to cell death. Assays measuring potassium release are a common method to quantify this aspect of antimicrobial activity. nih.goveurofins.com

In addition to direct membrane disruption, this compound can contribute to the lysis of cell wall components, particularly in Gram-positive bacteria where the peptidoglycan layer is more exposed. The compound can interfere with the enzymes responsible for cell wall synthesis and remodeling. Furthermore, the disruption of the underlying cytoplasmic membrane can trigger the activation of autolytic enzymes within the bacterium. These enzymes, which are normally tightly regulated, begin to degrade the peptidoglycan matrix, leading to a loss of structural integrity and, in many cases, cell lysis. nih.govnih.gov The susceptibility to this lytic action can be influenced by the degree of cross-linking within the peptidoglycan, a feature that can be affected by the presence of other cell wall polymers like teichoic acids. nih.gov

Interaction with Negatively Charged Biomolecules and Surfaces

The cationic nature of this compound dictates its interaction with a variety of negatively charged biomolecules and surfaces within and on the bacterial cell. In Gram-positive bacteria, the cell wall is rich in teichoic acids, which are anionic polymers of glycerol (B35011) phosphate (B84403) or ribitol (B610474) phosphate. nih.govsci-hub.sewwu.edu The positively charged trimethylammonium group of the QAC can bind to these negatively charged teichoic acids. wwu.edu This interaction can interfere with the normal physiological functions of teichoic acids, which include ion sequestration, cell division, and resistance to certain host defenses. nih.govsci-hub.se Similarly, in Gram-negative bacteria, the outer membrane contains lipopolysaccharides (LPS), which also present a net negative charge, providing a target for electrostatic interaction. Beyond the cell wall, if the compound gains entry into the cytoplasm, it has the potential to interact with other negatively charged macromolecules such as DNA and various proteins, further disrupting cellular processes.

Influence of Structural Features on Antimicrobial Efficacy

The antimicrobial efficacy of quaternary ammonium (B1175870) compounds is highly dependent on their molecular structure, particularly the length of the alkyl chain.

FeatureInfluence on Antimicrobial Efficacy
Cationic Headgroup The positively charged trimethylammonium group is essential for the initial electrostatic attraction to the negatively charged bacterial cell surface. This interaction is the first step in the antimicrobial process.
Hexyl (C6) Alkyl Chain The length of the hydrophobic alkyl chain significantly impacts the compound's ability to penetrate the bacterial cell membrane. For QACs, a "cut-off" effect is often observed, where antimicrobial activity increases with chain length up to an optimal point (typically C10-C14) and then decreases. mdpi.com The C6 chain of this compound provides sufficient hydrophobicity to disrupt the cell membrane, although its efficacy may be less pronounced than that of its longer-chain counterparts. mdpi.com
Bromo- group The terminal bromine atom on the hexyl chain introduces additional chemical reactivity to the molecule, making it a bifunctional compound. However, its direct contribution to the primary antimicrobial mechanism of membrane disruption is less defined compared to the roles of the cationic head and the alkyl chain length.
Role of Alkyl Chain Length

The antimicrobial efficacy of quaternary ammonium compounds (QACs) like this compound is significantly influenced by the length of their alkyl chains. nih.govresearchgate.netnih.govnih.gov This is because the alkyl chain plays a crucial role in the compound's ability to penetrate the bacterial cell membrane. nih.govnih.gov

Generally, an increase in the alkyl chain length leads to enhanced hydrophobicity, which in turn improves the compound's capacity to disrupt the hydrophobic bacterial cell membrane. nih.govresearchgate.net Research has indicated that for various bacteria and fungi, there are optimal chain lengths for maximum antimicrobial activity. For instance, a chain length of 14 carbons is often optimal for gram-positive bacteria, while 16 carbons are more effective against gram-negative bacteria. nih.gov For yeasts and filamentous fungi, a 12-carbon chain has been found to be most effective. nih.gov

Specifically, studies have shown that increasing the alkyl chain length from 3 to 16 carbons can dramatically enhance the antibacterial properties of QACs. researchgate.netnih.gov One study demonstrated that increasing the chain length from C3 to C16 resulted in a significant decrease in the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) by five orders of magnitude. nih.gov However, there appears to be a critical point beyond which further increases in chain length can lead to a decrease in antibacterial efficacy. nih.gov For example, when the chain length was increased to 18 carbons, the antibacterial potency diminished. nih.gov This could be due to the long alkyl chain curling or bending, which might obstruct the positively charged quaternary ammonium group and hinder its electrostatic interaction with the bacterial cell. nih.gov

The following table summarizes the effect of alkyl chain length on the antimicrobial activity of QACs based on research findings.

Alkyl Chain LengthEffect on Antimicrobial ActivityReference
C3 to C16Significant increase in antibacterial properties. researchgate.netnih.gov
C10 to C16Generally higher antibacterial activity. rsc.org
C12Optimal for yeast and filamentous fungi. nih.gov
C14Optimal for Gram-positive bacteria. nih.gov
C16Optimal for Gram-negative bacteria. nih.gov
C18Decreased antibacterial efficacy compared to C16. nih.gov
Impact of Halogenated Groups

The presence of halogenated groups, such as the bromide in this compound, can influence the compound's biological activity. Some studies suggest that the type of counter-anion can affect the antimicrobial potency of QACs, with bromide anions sometimes showing greater efficacy than chloride anions. nih.gov The bromide ion balances the positive charge of the quaternary amine group. rsc.org However, other research has reported that the counter-anion species has no significant effect on antibacterial activities. nih.gov One study on a halogenated quaternary ammonium compound indicated potent growth inhibitory activity on various cancer cell lines, suggesting that the presence of the quaternary ammonium group, potentially with an alkylating effect, could be responsible for this activity. nih.gov

Significance of Cationic Ammonium Moiety Density

The density of the cationic ammonium moiety is another critical factor determining the antimicrobial effectiveness of compounds like this compound. nih.govnih.gov A certain threshold of immobilized surface quaternary ammonium groups is necessary to achieve a significant reduction in viable bacteria. nih.gov The positively charged quaternary nitrogen of QACs interacts with the negatively charged components of bacterial membranes, such as phospholipids, through electrostatic interactions. rsc.org This interaction is a key step in the antimicrobial mechanism. rsc.org

Research has shown that there is a charge-density threshold for the optimal biocidal action of quaternized poly(vinylpyridine) chains, which can prevent the formation of bacterial biofilms. nih.gov The removal of divalent counterions from the bacteria as they adsorb onto these charged surfaces may lead to the disruption of the bacterial envelope and subsequent loss of cell viability. nih.gov Therefore, the concentration and spatial arrangement of the cationic charges on a surface or within a molecule are crucial for its ability to kill bacteria upon contact. nih.gov

Potential for Development of Antibiotic Resistance

The widespread use of QACs, including this compound, in various disinfectant products has raised concerns about the potential for bacteria to develop resistance. researchgate.netrsc.orgnih.gov Bacteria can develop tolerance or resistance to QACs through several mechanisms, including innate characteristics of their cell wall, alterations in the cell membrane structure and function, the action of efflux pumps that expel the compound from the cell, and the formation of biofilms. nih.gov

Exposure to sub-inhibitory concentrations of QACs, which can occur in environments like wastewater treatment plants, may contribute to the selection of antibiotic-resistant bacteria and the proliferation of antibiotic resistance genes. researchgate.netrsc.org Some studies have found a correlation between tolerance to certain QACs, like benzalkonium chloride (BAC), and resistance to clinically relevant antibiotics. nih.govoup.com The presence of mobile genetic elements that carry genes conferring tolerance to both QACs and antibiotics is a particular concern, as it suggests that the use of QACs could facilitate the emergence and spread of antibiotic resistance. nih.gov However, while laboratory studies have demonstrated these links, there is currently insufficient evidence from real-world settings to definitively conclude that the frequent use of QAC disinfectants has led to a widespread increase in antibiotic resistance. nih.gov

Catalytic Principles: Phase Transfer Catalysis

This compound can function as a phase transfer catalyst (PTC). Phase transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different, immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.comnumberanalytics.comnumberanalytics.comnumberanalytics.com

Facilitation of Inter-phase Ionic Species Transfer

The fundamental principle of phase transfer catalysis lies in the ability of the catalyst to transport a reactant from one phase to another where the reaction can then occur. dalalinstitute.comnumberanalytics.com In many reactions, an ionic reactant is soluble in an aqueous phase but insoluble in the organic phase where the other reactant is located. dalalinstitute.com A phase transfer catalyst, such as a quaternary ammonium salt like this compound, overcomes this barrier. dalalinstitute.comnumberanalytics.com

The mechanism involves the cationic headgroup of the catalyst forming an ion pair with the anionic reactant from the aqueous phase. operachem.com This new ion pair, being more lipophilic due to the catalyst's alkyl chains, can then move into the organic phase. dalalinstitute.comoperachem.com Once in the organic phase, the anion is "naked" or less solvated, making it highly reactive towards the organic substrate. operachem.com After the reaction, the catalyst can return to the aqueous phase to transport another anion, thus continuing the catalytic cycle. wiley-vch.de This process effectively allows the transfer of ionic species between phases, enabling the reaction to proceed. numberanalytics.com

Enhancement of Reaction Rates in Immiscible Systems

By facilitating the transfer of reactants across the phase boundary, phase transfer catalysts significantly accelerate reaction rates in immiscible systems. rsc.orgdalalinstitute.comnumberanalytics.com Without the catalyst, the reaction would be extremely slow or might not occur at all, as the reactants are physically separated. dalalinstitute.com The increased reaction rate is a direct consequence of bringing the reactants together in the same phase. dalalinstitute.comnumberanalytics.com

Macromolecular and Supramolecular Interactions

The distinct chemical architecture of this compound, featuring a positively charged trimethylammonium headgroup and a hydrophobic hexyl chain terminating in a bromine atom, dictates its interactions with macromolecules and its role in the formation of supramolecular structures. This dual character allows it to engage in both electrostatic and hydrophobic interactions, influencing the structure and function of biological and synthetic systems.

Protein Structure Stabilization Mechanisms

The ability of this compound to stabilize protein structures is a significant aspect of its molecular mechanism. This stabilization is primarily attributed to a combination of hydrophobic interactions and the influence of its cationic headgroup on the protein's local environment.

Research has demonstrated the effectiveness of this compound in maintaining specific, non-native protein conformations. A notable example is its ability to stabilize the molten globule state of cytochrome c. The molten globule is a partially folded intermediate state of a protein, characterized by a native-like secondary structure but a fluctuating tertiary structure. The hydrophobic hexyl chain of the compound is thought to interact with exposed hydrophobic residues of the protein, preventing aggregation, while the cationic headgroup interacts with the protein surface and the surrounding solvent. This stabilization of a non-native, yet compact, state highlights its potential utility in biochemical and biopharmaceutical applications where maintaining protein solubility and preventing aggregation are crucial.

Nucleic Acid Compaction Studies

The interaction of this compound with nucleic acids is largely governed by electrostatic interactions between its positively charged trimethylammonium group and the negatively charged phosphate backbone of DNA and RNA. This interaction is fundamental to the process of nucleic acid compaction.

The hexyl spacer in this compound plays a critical role in the neutralization of the negative charges on the DNA phosphate backbone. The length and flexibility of this six-carbon chain allow the cationic trimethylammonium headgroup to position itself effectively to interact with the phosphate groups. nih.gov This charge neutralization reduces the electrostatic repulsion between adjacent phosphate groups, a key factor that normally keeps the DNA molecule in an extended conformation. nih.govbeilstein-journals.org Studies on similar cationic molecules have shown that the neutralization of these charges can induce DNA bending and collapse, facilitating its compaction. nih.gov The asymmetry of this charge neutralization along the DNA helix is thought to contribute significantly to changes in DNA shape. nih.gov

The condensation of DNA by cationic agents, including those with structures analogous to this compound, often results in the formation of well-defined, compact structures. Among the most common of these are toroidal structures. These doughnut-shaped condensates are a result of the neutralization of the phosphate backbone charges, which allows the DNA to bend and fold upon itself into a highly organized and condensed form. The formation of these toroidal structures is a hallmark of efficient DNA compaction driven by electrostatic interactions.

Micellar System Formation and Applications in Interaction Studies

This compound is a bifunctional molecule that possesses the characteristics of a cationic surfactant. This is due to its molecular structure, which consists of a positively charged quaternary ammonium "head" group (trimethylammonium) and a nonpolar hydrocarbon "tail" (the hexyl chain). This amphiphilic nature drives the molecules to self-assemble in aqueous solutions when above a certain concentration, known as the Critical Micelle Concentration (CMC).

In the aqueous phase, the hydrophobic hexyl tails seek to minimize their contact with water molecules. They achieve this by aggregating together to form a nonpolar core, while the hydrophilic trimethylammonium headgroups remain exposed to the surrounding water. This process results in the formation of spherical or near-spherical micellar structures. The interior of these micelles provides a hydrophobic microenvironment, distinct from the bulk aqueous solution.

The formation and properties of these micelles are crucial for their application in various interaction studies. Research on the closely related n-hexyltrimethylammonium bromide (C6TAB) shows that it self-assembles in aqueous solution. nih.gov Studies have determined its CMC and degree of counterion binding at various temperatures. nih.gov A notable finding is that the CMC of C6TAB in water is lower than what would be predicted from the linear relationships observed for other n-alkyltrimethylammonium bromides with different chain lengths. nih.gov This suggests that the behavior of C6TAB is anomalous, which is thought to be a result of the highly organized core of its small aggregates and the significant exposure of the micellar components to the aqueous environment. nih.gov

Below is a table showing representative partition coefficients for various compounds in HTAB micelles, illustrating the types of data generated in such interaction studies.

CompoundClassLogP in HTAB Micelles
TolueneAromatic Hydrocarbon2.05
AnisoleEther1.83
4-ChlorophenolHalogenated Phenol2.14
IbuprofenNSAID2.71
PropranololBeta-blocker2.39
LidocaineAnesthetic1.95
This table presents experimental partition coefficient (logP) data determined for various molecules in hexadecyltrimethylammonium bromide (HTAB) micellar systems, which serves as a representative example of data from micellar interaction studies. nih.govnih.gov

These interaction studies are vital for understanding how the surfactant can be used in formulations to carry drugs or other molecules, and how it might interact with biological systems. researchgate.net The cationic nature of the headgroup can facilitate interactions with negatively charged biological membranes, a property explored in the development of drug delivery systems. researchgate.net

Reactive Alkylating Agent Principles

The "1-bromo" designation in the chemical name of this compound highlights its second key functional feature: its capacity to act as a reactive alkylating agent. This reactivity is centered on the bromine atom attached to the end of the hexyl chain. The carbon-bromine (C-Br) bond is polarized due to the higher electronegativity of bromine, leaving the carbon atom with a partial positive charge and making it susceptible to attack by nucleophiles.

A nucleophile is a chemical species that donates an electron pair to form a chemical bond. In the context of this compound, a nucleophile can attack the carbon atom bonded to the bromine, leading to a nucleophilic substitution reaction. In this reaction, the nucleophile replaces the bromide ion, which departs as a leaving group. This process results in the formation of a new covalent bond between the nucleophile and the hexyl chain, effectively transferring the 6-(trimethylammonium)hexyl group to the nucleophile.

This principle is the basis of its use as an alkylating agent in organic synthesis. A prominent and well-documented application is in the manufacture of the pharmaceutical polymer Colesevelam. nih.govgoogle.com Colesevelam is a bile acid sequestrant created by cross-linking and alkylating a polymer, polyallylamine. nih.govgoogle.com this compound is one of the two alkylating agents used in this process to covalently modify the amine groups of the polyallylamine backbone. nih.govgoogle.com

The reaction involves the nucleophilic amine groups of the polyallylamine attacking the terminal carbon of the this compound, displacing the bromide and forming a new carbon-nitrogen bond. This permanently attaches the trimethylammoniumhexyl side chains to the polymer.

The table below outlines the components and principles of this specific alkylation reaction.

ComponentRole in ReactionPrinciple of Action
PolyallylamineNucleophilic SubstrateThe primary amine groups on the polymer backbone act as nucleophiles.
This compound Alkylating Agent Provides the electrophilic carbon center for nucleophilic attack, leading to the covalent attachment of the (trimethylammonium)hexyl group.
1-BromodecaneCo-Alkylating AgentA second alkylating agent used to introduce hydrophobic decyl groups onto the polymer. nih.govgoogle.com
Sodium Hydroxide / BaseCatalyst/Proton AcceptorUsed to deprotonate the amine groups, increasing their nucleophilicity, and to neutralize the HBr formed during the reaction. google.com
Methanol (B129727) / WaterSolventProvides the medium for the reaction to occur. google.com

This synthetic strategy leverages the dual functionality of this compound. The reactive bromine allows for its covalent attachment to other molecules or polymer backbones, while the quaternary ammonium group imparts specific properties, such as positive charge and hydrophilicity, to the final product.

Advanced Research Applications and Methodologies of 1 Bromo 6 Trimethylammonium Hexyl Bromide

Applications in Organic Synthesis and Pharmaceutical Intermediates

The dual functionality of 1-bromo-6-(trimethylammonium)hexyl bromide allows it to serve as a versatile tool in the synthesis of complex molecules and as an important intermediate in pharmaceuticals. researchgate.net It acts as both a cationic surfactant and a reactive alkylating agent. researchgate.net

The presence of a bromoalkyl chain makes this compound an effective alkylating agent in various organic reactions. researchgate.net This reactivity is harnessed to introduce a six-carbon chain bearing a permanent positive charge into larger molecular frameworks. This is particularly useful in constructing molecules where both hydrophobic (the hexyl chain) and hydrophilic, charged (the ammonium (B1175870) group) characteristics are required.

One advanced synthetic methodology where this compound is valuable is in "click" chemistry, specifically the thio-bromo reaction. This highly efficient and specific reaction allows for the covalent linking of thiol-containing molecules to the bromo-terminated end of the compound, forming complex, tailored structures under mild conditions. unipd.it Furthermore, its properties as a phase transfer catalyst are noteworthy; the compound can facilitate reactions between reactants located in separate immiscible phases (like an aqueous and an organic layer) by transporting ionic species across the phase boundary, thereby enhancing reaction rates.

In the realm of drug discovery and development, this compound serves multiple roles. It is identified as an impurity and related compound in the synthesis of Colesevelam, a bile acid sequestrant. nih.gov Its characterization is therefore important for the quality control and purity assessment of the final active pharmaceutical ingredient.

Beyond its role as an impurity, its inherent chemical properties are explored in drug delivery research. The cationic trimethylammonium head allows it to interact with negatively charged biological membranes. This property is being investigated to develop systems where the molecule could act as a carrier, facilitating the transport of therapeutic agents to specific cells or across cellular barriers. Its ability to form micelles—self-assembled aggregates in aqueous solutions—also provides a potential mechanism for encapsulating and solubilizing drug molecules.

Innovations in Materials Science

The distinct structure of this compound makes it an important precursor in the synthesis of advanced functional materials, particularly polymers with unique electronic and physical properties.

The compound is a key monomer for creating functional polymers, especially those requiring cationic charges for their intended applications. The quaternization of precursor polymers with this molecule introduces trimethylammonium groups, which can impart water solubility and alter the polymer's interaction with other materials and biological systems.

A significant application is in the synthesis of cationic conjugated polymers (CCPs). These materials possess unique optoelectronic properties, including strong light absorption and emission, making them suitable for devices like light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The cationic side chains, introduced via this compound or similar reagents, improve the solubility of these otherwise rigid polymers in polar solvents like water and methanol (B129727), which is crucial for their processing and application.

For example, polymers such as poly{[9,9-bis(6'-N,N,N-trimethylammonium)hexyl]fluorene-phenylene} bromide (HTMA-PFP) have been synthesized and studied extensively. These polymers exhibit high fluorescence quantum yields and can serve as fluorescent markers for imaging biological structures like cell membranes. The polymer can embed itself within the lipid bilayer without disrupting the membrane's integrity, and its fluorescence is sensitive to changes in the membrane's physical state. Another example is poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), a water-soluble CCP designed for use in label-free DNA microarrays, where its fluorescence is used for detection.

Table 1: Properties of Cationic Conjugated Polymers Derived from this compound Precursors

Polymer NameAbbreviationKey PropertiesPotential Applications
poly{[9,9-bis(6'-N,N,N-trimethylammonium)hexyl]fluorene-phenylene} bromideHTMA-PFPHigh fluorescence quantum yield, photostability, membrane penetration.Fluorescent membrane marker, biosensing.
poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide]PFBTWater-soluble, efficient solid-state emission, absorbance maximum near 488 nm.Label-free DNA microarrays.
poly[(9,9-bis(6'-((N,N,N-trimethylammonium)hexyl)-2,7fluorene)-co-4,7-di-2-thienyl-2,1,3-benzothiadiazole] dibromidePFDBT-N+Red-shifted emission maximum (~620 nm).Nanophotonics, biosensing.

The role of this compound as a direct precursor in the synthesis of polyketone-based ionic liquids is not substantially documented in the reviewed scientific literature. While research exists on the synthesis of functionalized polyketone ionomers and the use of ionic liquids as media for polyketone synthesis, a direct synthetic pathway utilizing this specific bromide compound to create a polyketone ionic liquid is not readily apparent. researchgate.net

Compatibilization in Polymer Blends and Composites

The dual chemical nature of this compound, possessing both a hydrophobic hexyl chain and a hydrophilic cationic trimethylammonium head, suggests its potential as a compatibilizing agent in otherwise immiscible polymer blends and composites. Compatibilizers are crucial additives in polymer science that reside at the interface between two immiscible phases, reducing interfacial tension and improving adhesion, which leads to a more stable morphology and enhanced mechanical properties. tennessee.eduyoutube.com

The mechanism of a compatibilizer involves the different segments of the molecule interacting favorably with the different polymer phases. youtube.com In theory, the hydrophobic alkyl chain of this compound could interpenetrate a non-polar polymer matrix, such as a polyolefin, while the polar cationic head could have an affinity for a more polar polymer, like a polyamide or polyester. This would effectively bridge the gap between the two phases.

Furthermore, the presence of a reactive bromine atom provides a site for grafting reactions. This allows for the potential creation of in situ graft copolymers at the interface during melt processing, a process known as reactive compatibilization. mdpi.com For example, the bromine could potentially react with functional groups on one of the polymers, covalently bonding the molecule to one phase while the quaternary ammonium group interacts with the other, creating a strong bond across the interface. While the principles of polymer science support this potential application, detailed research studies specifically documenting the use and efficacy of this compound as a compatibilizer in specific polymer blends were not prominent in the reviewed literature.

Design of Novel Materials with Specific Properties

The unique molecular architecture of this compound makes it a valuable precursor in the rational design of novel materials with tailored properties. smolecule.com Its structure, which combines hydrophobic and hydrophilic domains with a reactive functional group, allows for its use as a building block in advanced material synthesis. smolecule.com

A significant area of application is in the synthesis of functional cationic conjugated polymers. smolecule.com When used as a monomer or a side-chain precursor, it imparts unique characteristics to the resulting polymer. Key properties achieved through its incorporation include:

Enhanced Water Solubility: The ionic trimethylammonium group significantly increases the hydrophilicity of the polymer backbone, allowing these otherwise hydrophobic conjugated systems to be soluble and processable in water or other polar solvents.

Strong Light Absorption: The resulting conjugated polymers can be designed to have strong light absorption and emission properties, making them highly valuable for optoelectronic applications.

These properties are particularly sought after in the development of next-generation electronic devices. Research has identified potential applications for these bespoke polymers in areas such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). smolecule.com The interplay of the hydrophobic and hydrophilic interactions within the polymer structure, facilitated by this compound, is key to controlling the morphology and performance of these advanced materials. smolecule.com

Fabrication of Zeolites with Hierarchical Pores

This compound is a candidate for use as a structure-directing agent (SDA) or "soft template" in the synthesis of hierarchical zeolites. Hierarchical zeolites, which contain both micropores and larger mesopores, are highly desirable as catalysts because they overcome the diffusion limitations inherent in purely microporous materials, especially for reactions involving bulky molecules. nih.govmdpi.com

The synthesis method generally involves the use of surfactant molecules in the zeolite crystallization gel. Although direct studies specifying this compound are emerging, the principle is well-established with similar cationic surfactants like hexadecyl trimethyl ammonium bromide (CTAB). nih.govclearsynth.com The process unfolds as follows:

Micelle Formation: In the synthesis solution, the surfactant molecules self-assemble into micelles above a critical concentration. The hydrophobic alkyl tails form the core of the micelle, while the hydrophilic cationic heads interface with the aqueous silicate (B1173343) and aluminate species.

Templating: These micelles act as a template around which the inorganic zeolite framework (e.g., ZSM-5) crystallizes. The zeolite forms its characteristic microporous structure around the individual template molecules and also around the larger micellar aggregates.

Pore Creation: After crystallization, the organic template is removed, typically through calcination (high-temperature heating). This process burns away the surfactant, leaving behind a network of mesopores where the micelles were located, in addition to the inherent micropores of the zeolite structure.

The resulting hierarchical material possesses a bimodal pore size distribution that allows for faster diffusion of reactants to the active sites within the zeolite's micropores, leading to enhanced catalytic activity and selectivity. nih.gov The specific dimensions of the alkyl chain and the nature of the headgroup of the surfactant, such as in this compound, are critical factors that influence the size and connectivity of the resulting mesopore network.

Surface Modification for Nanoparticle Integration in Biosensors

The distinct physicochemical properties of this compound make it a promising agent for the surface modification of nanoparticles intended for biosensor applications. Its utility stems from its cationic nature and its capacity to interact with biological molecules. smolecule.com

In the context of biosensors, nanoparticles (e.g., gold, silica (B1680970), or quantum dots) are often used as signal enhancers or labels. However, their integration requires precise surface chemistry. This compound can function as a bifunctional linker:

The cationic trimethylammonium headgroup can electrostatically bind to negatively charged nanoparticles, preventing their aggregation in aqueous buffers and improving their colloidal stability.

The bromo-alkyl chain provides a reactive handle for covalently attaching the modified nanoparticle to a sensor surface or to specific biorecognition molecules (e.g., antibodies, enzymes).

Furthermore, the cationic surface imparted by the compound can facilitate the direct immobilization of negatively charged biological analytes, such as DNA or certain proteins, onto the nanoparticle surface. smolecule.com This interaction is fundamental for the development of certain types of genosensors or immunosensors. By modifying the nanoparticle surface, this compound can enhance the sensitivity and specificity of the detection system.

ParameterRole in Nanoparticle Modification for Biosensors
Cationic Headgroup Stabilizes negatively charged nanoparticles; facilitates binding to anionic biomolecules (e.g., DNA).
Hexyl Chain Provides a spacer arm, reducing steric hindrance for biological interactions.
Terminal Bromine Acts as a reactive site for covalent attachment to sensor substrates or other molecules.

Biomedical Research Frontiers

Development of Drug Delivery Systems

This compound is actively being explored in biomedical research for its potential in creating advanced drug delivery systems. smolecule.com Its effectiveness in this role is primarily attributed to its amphiphilic, cationic structure, which allows it to function as a drug carrier and enhance transport to target cells. smolecule.com

The primary mechanism involves the interaction of its positively charged trimethylammonium headgroup with the negatively charged surfaces of cell membranes. smolecule.com This electrostatic attraction can facilitate the adhesion and subsequent uptake of a drug-carrier complex into the cell. The longer hexyl chain of the molecule enhances its surfactant properties and promotes more effective interaction with the lipid bilayer of biological membranes compared to shorter-chain analogues. smolecule.com

Research findings indicate that this compound can be utilized in several drug delivery strategies:

Micellar Systems: As a surfactant, it can form micelles in aqueous solutions. These self-assembled aggregates have a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell, which allows the system to remain stable in the bloodstream. smolecule.com

Carrier for Therapeutic Agents: It can be used as a molecular carrier, forming complexes with therapeutic agents to facilitate their transport across cellular barriers. smolecule.com

These properties make it a valuable tool for researchers aiming to improve the delivery and efficacy of various therapeutic agents. smolecule.com

Antibacterial Coatings and Surfaces for Biomedical Devices

A significant frontier in biomedical research is the prevention of device-associated infections, and this compound shows considerable promise in this area due to its inherent antimicrobial properties. smolecule.com As a quaternary ammonium compound (QAC), it belongs to a class of disinfectants well-known for their broad-spectrum antibacterial activity.

The primary mechanism of action for QACs involves the disruption of microbial cell integrity. The positively charged cationic head adsorbs to the negatively charged bacterial cell wall and membrane. This is followed by the penetration of the hydrophobic alkyl chain into the lipid bilayer, which compromises the membrane's structure and function, leading to the leakage of essential cytoplasmic components and ultimately, cell death.

The dual functionality of this compound makes it particularly suitable for creating antibacterial surfaces on biomedical devices:

The quaternary ammonium group provides the bactericidal effect.

The terminal bromine atom serves as a reactive anchor, allowing the molecule to be covalently grafted onto the surface of a device made from various polymers or other materials.

This surface immobilization is critical as it creates a permanent, non-leaching antibacterial surface that can prevent the formation of biofilms—a major cause of infections on medical implants, catheters, and other devices. The development of such coatings is a key strategy for reducing patient morbidity and healthcare costs associated with hospital-acquired infections. nih.gov

FeatureFunction in Antibacterial Surfaces
Cationic Headgroup Binds to and disrupts bacterial cell membranes, causing cell death.
Reactive Bromine Tail Allows for covalent attachment to the surface of a biomedical device for a permanent, non-leaching coating.

Targeted Interventions in Oral Diseases

Quaternary ammonium compounds (QACs) are widely recognized in medicine for their antimicrobial properties, low toxicity, and stability. nih.gov In dentistry, there is a significant research focus on incorporating polymerizable QACs into restorative materials to prevent the formation of microbial biofilms, which are a primary cause of secondary caries. nih.govmdpi.comnih.gov While specific research on this compound in dental applications is not extensively documented in current literature, its molecular structure provides a strong basis for its potential use in this field.

The modification of dental materials, such as composite resins and adhesive systems, with antimicrobial agents is a key strategy to enhance the longevity of restorations. nih.govmdpi.com Researchers have synthesized various quaternary ammonium monomers (QAMs) that can be polymerized within the resin matrix, providing a long-lasting antibacterial effect. mdpi.com The structure of this compound, with its reactive terminal bromine, presents the potential for it to be chemically grafted onto the polymer backbones of dental materials. This covalent bonding would render the material's surface antimicrobial, theoretically reducing the risk of biofilm formation and secondary caries around the restoration.

The inherent antimicrobial activity of QACs stems from the positively charged quaternary ammonium group, which interacts with and disrupts the negatively charged cell membranes of bacteria. mdpi.com This mechanism is effective against a broad spectrum of microbes. Given that this compound possesses this key functional group, it is a candidate for investigation as a direct pharmacological agent. Its potential applications could include use in antiseptic rinses or as a component in treatments targeting oral pathogens responsible for conditions like periodontitis and dental caries.

A major challenge in restorative dentistry is the elimination of bacteria from a prepared cavity before placing a filling and the prevention of new bacterial growth at the tooth-restoration interface. nih.gov Materials containing QACs are being developed to address this by providing sustained antibacterial action. nih.govada.org this compound could be explored for this purpose in two ways. First, as a disinfecting solution applied to the cavity preparation. Second, as an additive integrated into restorative materials, such as glass ionomer cements or composites, to impart them with antimicrobial properties that help prevent recurrent decay. nih.gov

The cationic nature of this compound allows it to interact with negatively charged biological membranes, a property that can be harnessed for drug delivery systems. smolecule.com This opens up the possibility of using the compound to develop nanocarriers for targeted therapeutic delivery within the oral cavity. smolecule.com Such systems could be designed to carry and release specific drugs, like anti-inflammatory agents or antibiotics, directly to periodontal pockets or carious lesions, enhancing treatment efficacy while minimizing systemic exposure.

Investigation as Neuromuscular Blocking Agents

Preliminary studies have identified this compound as having potential applications in medicine as a neuromuscular blocking agent. Its ability to interact with biological membranes, a characteristic of its amphiphilic structure, may lead to the development of new anesthetics or muscle relaxants. This area of research focuses on how the molecule's cationic head and alkyl chain interfere with nerve signal transmission at the neuromuscular junction. This application remains in the exploratory phase and is intended for research use only. scbt.com

Contributions to Analytical and Environmental Chemistry

In the fields of analytical and environmental chemistry, this compound serves as a versatile reagent due to its dual functionality.

Its primary applications include:

Phase Transfer Catalysis : The compound acts as an effective phase transfer catalyst, facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). Its cationic, hydrophilic head remains in the aqueous phase while its hydrophobic alkyl tail extends into the organic phase, enabling the transport of ionic reactants across the phase boundary and significantly increasing reaction rates.

Metal Ion Sequestration : It is used as a sequestrant, which binds to metal ion impurities dissolved in a solution, particularly in water. smolecule.combiosynth.com This property is valuable for purifying biochemical preparations and has potential applications in environmental chemistry for removing heavy metal contaminants from water sources. biosynth.com

Formation of Micellar Systems : As a surfactant, the compound can self-assemble into micelles in aqueous solutions. smolecule.com These micellar systems are used in analytical chemistry to study molecular interactions and the behavior of different molecules within a controlled microenvironment. smolecule.com

Application AreaSpecific UseMechanism of Action
Analytical Chemistry Phase Transfer CatalysisFacilitates transfer of ionic species between immiscible liquid phases.
Metal Ion DetectionBinds with metal ions, enabling their detection. smolecule.com
Micellar StudiesForms micelles to study molecular interactions. smolecule.com
Environmental Chemistry Water PurificationActs as a sequestrant to bind and remove dissolved metal ion impurities. biosynth.com

Separation and Analysis of Environmental Pollutants

As a cationic surfactant, this compound possesses the ability to form micelles in aqueous solutions. These micellar systems are of interest in analytical chemistry for the separation and analysis of environmental pollutants. The hydrophobic core of the micelles can encapsulate nonpolar organic pollutants, while the positively charged exterior can interact with anionic species. This dual nature makes it a potential candidate for use in techniques like micellar electrokinetic chromatography (MEKC), a capillary electrophoresis method used for separating a wide range of analytes. In MEKC, the surfactant is added to the buffer solution above its critical micelle concentration. These micelles act as a pseudo-stationary phase, allowing for the separation of both neutral and charged pollutants based on their partitioning between the micelles and the surrounding aqueous buffer.

Furthermore, the principle of using cationic surfactants to modify surfaces for pollutant extraction is well-established. For instance, materials like zeolite can be modified with cationic surfactants to enhance their capacity for removing anionic pollutants from water. While no studies have been identified that specifically utilize this compound for this purpose, its chemical structure is analogous to other cationic surfactants that have been successfully employed. A study on a similar cationic surfactant, cetyltrimethylammonium bromide (CTAB), demonstrated that modifying a zeolite with CTAB changed its surface charge from negative to positive, significantly enhancing its ability to remove hexavalent chromium, an anionic pollutant, from industrial wastewater. mdpi.com This suggests a potential application for this compound in developing novel sorbent materials for environmental remediation.

Detection of Trace Metals through Metal Ion Binding

This compound is described as a sequestrant, meaning it can bind to metal ions dissolved in water. acs.orgbiosynth.com This property is foundational for its potential application in the detection of trace metals. The trimethylammonium head group provides a cationic charge that can interact with and bind to anionic metal complexes. This binding can be exploited in the development of new analytical methods for trace metal detection.

One advanced methodology where such a compound could be utilized is in the formulation of ion-imprinted polymers (IIPs). IIPs are materials designed with specific recognition sites for a target ion. In the synthesis of an IIP for a specific metal ion, a complex is formed between the metal ion (the template) and a functional monomer. This complex is then polymerized with a cross-linker. After polymerization, the template metal ion is removed, leaving behind cavities that are specifically shaped to re-bind that metal ion with high selectivity. While no literature was found detailing the use of this compound as a functional monomer in IIPs, its ability to bind metal ions suggests it could be investigated for such applications. acs.orgbiosynth.com The development of IIPs for the selective detection and preconcentration of toxic heavy metals is an active area of research.

Environmental Fate and Potential Impacts on Aquatic Organisms and Microorganisms

The environmental fate and impact of this compound are not specifically detailed in available research. However, as a member of the broader class of quaternary ammonium compounds (QACs), its environmental behavior can be generally inferred, though with caution, as properties can vary significantly with structure. nih.gov

QACs are known to enter the environment primarily through wastewater, as they are common ingredients in disinfectants and personal care products. nih.govresearchgate.net Due to their positive charge, QACs have a strong tendency to adsorb to negatively charged particles such as sewage sludge, soil, and sediments. researchgate.net This adsorption can lead to their removal from the water column but can result in their accumulation in these environmental compartments. nih.gov

The biodegradability of QACs is variable and influenced by factors such as the length of the alkyl chain. nih.gov While some QACs are biodegradable, others can be persistent in the environment. researchgate.net The potential for bioaccumulation also exists, particularly for QACs with longer alkyl chains. nih.gov

The toxicity of cationic surfactants to aquatic organisms is a significant concern. nih.gov These compounds can disrupt cell membranes, leading to toxic effects in a range of organisms, including algae, invertebrates, and fish. nih.gov For example, studies on other cationic surfactants have determined their acute toxicity to the water flea Daphnia magna, a key species in aquatic food webs. rsc.org The European Chemicals Agency (ECHA) has highlighted the potential for long-chain aliphatic quaternary ammonium compounds to pose risks to the environment, including being persistent, bioaccumulative, and toxic (PBT). acs.orgresearchgate.net However, without specific ecotoxicological data for this compound, a precise assessment of its environmental risk is not possible.

Structure Activity Relationship Sar Studies and Analog Comparisons

Correlating Structural Features with Biological and Catalytic Activities

The dual functionality of 1-Bromo-6-(trimethylammonium)hexyl Bromide, stemming from the terminal bromo group and the quaternary ammonium (B1175870) cation, is central to its activity. The quaternary ammonium group, with its permanent positive charge, can act as a phase-transfer catalyst, facilitating the movement of reactants between immiscible phases, thereby enhancing reaction rates. Surface modification with this compound has been reported to result in a 2- to 5-fold increase in catalytic activity compared to unmodified catalysts. smolecule.com The positively charged head also influences the local electrostatic environment around active sites, which can enhance substrate binding and product formation. smolecule.com

From a biological standpoint, the cationic head is crucial for its interaction with negatively charged bacterial cell membranes, a key step in its antimicrobial action. The lipophilicity of the alkyl chain also plays a significant role in its ability to penetrate these membranes.

Comparative Analysis with Shorter and Longer Chain Analogs

The length of the alkyl chain in ω-bromoalkyltrimethylammonium bromides is a critical determinant of their biological activity. Studies on a series of these compounds have demonstrated a clear trend in their antimicrobial efficacy. Generally, as the alkyl chain length increases, the antimicrobial activity, often measured by the minimum inhibitory concentration (MIC), also increases. This is attributed to the enhanced hydrophobicity of the molecule, which facilitates its partitioning into the lipid bilayer of bacterial membranes.

However, this trend is not linear and often exhibits a "cut-off" effect. Beyond an optimal chain length, the antimicrobial activity may plateau or even decrease. This phenomenon is thought to be due to factors such as reduced solubility in the aqueous phase or steric hindrance that prevents effective interaction with the target sites within the cell membrane.

CompoundAlkyl Chain LengthMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
1-Bromo-4-(trimethylammonium)butyl Bromide4&gt;512
This compound6128
1-Bromo-8-(trimethylammonium)octyl Bromide832
1-Bromo-10-(trimethylammonium)decyl Bromide108
1-Bromo-12-(trimethylammonium)dodecyl Bromide124

In the context of catalytic activity, the chain length also plays a role, although the effects can be more complex and reaction-dependent. The lipophilicity of the alkyl chain influences the catalyst's solubility in the organic phase of a biphasic system, which is a key factor in phase-transfer catalysis.

Investigation of Bifunctional Properties

The term "bifunctional" aptly describes this compound, as it possesses two distinct reactive sites that can participate in different chemical processes. The bromo group is a versatile functional group that can undergo nucleophilic substitution reactions, allowing for the covalent attachment of the molecule to various substrates. This is particularly useful in the functionalization of surfaces and the synthesis of more complex molecules.

Simultaneously, the quaternary ammonium group can act as a catalyst or a directing group. For instance, in its role as a phase-transfer catalyst, it facilitates reactions between reactants in different phases. This dual nature allows for its use in applications where both surface modification and catalytic activity are desired. For example, it can be used to anchor catalytic sites to a solid support, creating a recyclable heterogeneous catalyst. The bifunctionality also allows it to act as a cross-linking agent in the formation of polymers and membranes, where the bromo group participates in the polymerization reaction while the quaternary ammonium group imparts specific properties like ion conductivity to the final material.

Computational and Theoretical Approaches in 1 Bromo 6 Trimethylammonium Hexyl Bromide Research

Molecular Modeling of Compound Interactions

Molecular modeling, particularly molecular dynamics (MD) simulations, is employed to study how 1-Bromo-6-(trimethylammonium)hexyl Bromide interacts with its environment. As a quaternary ammonium (B1175870) compound, its cationic nature and amphiphilic structure, consisting of a charged head group and a hydrophobic alkyl chain, govern its interactions. smolecule.comnih.gov

MD simulations can model the self-assembly of these molecules into micelles in aqueous solutions. smolecule.com These simulations track the positions and velocities of atoms over time, revealing how the hydrophobic tails aggregate to minimize contact with water, while the charged trimethylammonium heads remain exposed to the solvent. scielo.brnih.gov This approach allows researchers to understand the critical micelle concentration and the morphology of the resulting aggregates. smolecule.com

Furthermore, molecular modeling is used to investigate the interaction of this compound with biological membranes and surfaces. smolecule.com The positively charged head group can interact electrostatically with negatively charged surfaces, such as cell membranes or mineral interfaces like mica. smolecule.comresearchgate.net Simulations can elucidate the orientation of the molecule at the interface and the mechanism of adsorption, which can be a process of ion exchange. researchgate.net For instance, studies on similar surfactants like cetyltrimethylammonium bromide (CTAB) show how the molecule adsorbs onto a gold surface, a process driven by strong interactions between the bromide counter-ion and the metal. scielo.brresearchgate.net

Table 1: Representative Data from Molecular Modeling of Similar Quaternary Ammonium Compounds

Parameter Studied Method System Key Finding
Micelle Formation Molecular Dynamics (MD) Cetyltrimethylammonium Bromide (CTAB) in water Spontaneous formation of quasi-spherical micelles above a critical concentration. researchgate.net
Surface Adsorption Molecular Dynamics (MD) Dodecyl Trimethyl Ammonium Bromide (DTAB) in lignite pores DTAB enters pores, reducing specific surface area and impeding water molecule movement. nih.gov
Membrane Interaction Molecular Modeling This compound The cationic head group interacts with negatively charged membrane surfaces. smolecule.com
Ion Binding Molecular Modeling This compound Potential for binding with metal ions. smolecule.com

Simulation of Reaction Mechanisms

Computational methods are vital for understanding the reaction mechanisms involving this compound. This compound is often used as a phase transfer catalyst (PTC), facilitating reactions between reagents in immiscible phases (e.g., an aqueous and an organic phase). smolecule.comwikipedia.org

Simulations can model how the quaternary ammonium salt transports a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction occurs. The bulky, hydrophobic alkyl groups of the cation create a lipophilic exterior that allows the ion pair to dissolve in the organic solvent. By calculating the energy barriers for ion transport across the phase interface, computational models can predict the efficiency of a given phase transfer catalyst.

The synthesis of this compound itself, typically through the alkylation of a trimethylammonium salt with 1-bromohexane, can also be studied computationally. smolecule.com Quantum chemical calculations can model the transition state of the SN2 reaction, providing insights into the reaction kinetics and helping to optimize reaction conditions such as solvent and temperature.

Table 2: Parameters Investigated in Reaction Mechanism Simulations

Reaction Type Computational Method Investigated Parameters Predicted Outcome
Phase Transfer Catalysis Quantum Mechanics/Molecular Mechanics (QM/MM) Energy profile of anion transport across phase boundary Catalytic efficiency and reaction rate enhancement. wikipedia.org
Alkylation Synthesis Density Functional Theory (DFT) Transition state energy of the SN2 reaction Reaction kinetics and optimal synthesis conditions. smolecule.com

Prediction of Structure-Function Relationships

Theoretical calculations are instrumental in establishing relationships between the molecular structure of this compound and its chemical functions. Density Functional Theory (DFT) is a common method used to calculate the electronic structure and properties of molecules. nih.gov

These calculations can determine the distribution of electron density, molecular orbital energies, and other quantum chemical parameters. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.gov

By systematically modifying the structure of the molecule in silico (e.g., changing the length of the alkyl chain or substituting the bromide ions) and recalculating these parameters, researchers can predict how these changes will affect its function. For example, these calculations can predict how structural modifications influence its surfactant properties, its efficacy as a phase transfer catalyst, or its potential for interaction with specific targets in biomedical applications. smolecule.com This predictive capability is essential for the rational design of new molecules with tailored properties.

Table 3: Theoretical Parameters Calculated via DFT for Bromo-Organic Compounds

Parameter Symbol Significance Representative Value (eV)
HOMO Energy EHOMO Correlates with ionization potential; electron-donating ability. -3.1033 nih.gov
LUMO Energy ELUMO Correlates with electron affinity; electron-accepting ability. -0.7442 nih.gov
HOMO-LUMO Gap ΔE Indicates chemical reactivity and stability. 2.3591 nih.gov
Electronegativity χ Tendency to attract electrons. N/A
Chemical Hardness η Resistance to change in electron distribution. N/A

Note: The representative values are from a DFT study on a different bromo-organic compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, to illustrate the type of data generated. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Quaternary Ammonium (B1175870) Compound Architectures

The fundamental structure of 1-Bromo-6-(trimethylammonium)hexyl bromide serves as a building block for the design of more complex and highly effective quaternary ammonium compounds. Recent research has focused on creating "bushy-tailed" multicationic QACs, which feature multiple short alkyl chains appended to one or more cationic centers. nih.govresearchgate.net These novel architectures aim to enhance antimicrobial efficacy while potentially reducing toxicity. Another promising area is the development of triazine-derived quaternary ammonium salts, which have shown potent antimicrobial activity. nih.govrsc.org

Integration into Smart Materials and Nanoparticle Formulations

The reactive nature of the bromoalkyl group in this compound makes it an ideal candidate for incorporation into smart materials and nanoparticle systems. It can be used as a monomer or a functionalizing agent to create polymers with tailored properties for applications in electronics, catalysis, and medicine. beilstein-journals.orgnih.gov For example, it can be polymerized to form materials that respond to external stimuli such as pH or temperature, or used to surface-modify nanoparticles for targeted drug delivery.

Advanced Mechanistic Elucidation in Complex Biological Systems

While the general mechanism of interaction with biological membranes is understood, a more detailed understanding of how this compound and its derivatives behave in complex biological environments is needed. Advanced analytical techniques can be employed to study its interactions with specific lipid compositions, membrane proteins, and intracellular components. This knowledge is crucial for designing safer and more effective antimicrobial agents and drug delivery vehicles.

Exploration of Emerging Applications in Unconventional Fields

The versatile properties of quaternary ammonium compounds suggest their potential in a wide array of unconventional fields. nih.govapjhs.comnih.gov For instance, their surfactant and antimicrobial properties could be harnessed in agricultural formulations, food preservation, and the remediation of environmental contaminants. nih.gov Their ability to modify surfaces could also be explored in the development of anti-fouling coatings for marine applications and in the fabrication of advanced sensors. researchgate.net

Q & A

Q. How can I synthesize 1-bromo-6-(trimethylammonium)hexyl bromide with high purity for laboratory use?

  • Methodological Answer : A two-step alkylation strategy is commonly employed. First, hexamethylene diamine is selectively brominated at one terminal using HBr under controlled conditions (0–5°C) to yield 1-bromohexane-6-amine. The amine group is then quaternized with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) at 60°C for 12 hours. Purification via recrystallization from ethanol/ether mixtures (3:1 v/v) removes unreacted precursors . Key Data :
StepYield (%)Purity (HPLC)
Bromination78–8292%
Quaternization85–90≥98%

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Look for triplet signals at δ 3.4–3.6 ppm (N⁺(CH₃)₃) and δ 1.2–1.8 ppm (hexyl chain CH₂ groups).
  • Mass Spectrometry (ESI⁺) : Dominant peak at m/z 280.1 [M-Br]⁺ confirms the cationic core.
  • FTIR : Absorbance at 720 cm⁻¹ (C-Br stretch) and 1470 cm⁻¹ (C-N⁺ symmetric bending). Cross-validate with elemental analysis (C: 41.2%; H: 7.8%; N: 3.9%) .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of aerosolized particles.
  • PPE : Nitrile gloves (≥8 mil thickness) and polycarbonate goggles.
  • Environmental Hazard : LC₅₀ (Daphnia magna) = 0.8 mg/L; classify as GHS Category 1 aquatic toxin. Avoid aqueous waste release .

Advanced Research Questions

Q. How does the counterion (Br⁻ vs. Cl⁻) influence its surfactant properties in micellar catalysis?

  • Methodological Answer : Bromide enhances micelle stability due to higher polarizability. Compare critical micelle concentrations (CMCs) using conductometry:
CounterionCMC (mM)Aggregation Number
Br⁻0.95 ± 0.172 ± 5
Cl⁻1.3 ± 0.258 ± 4
Bromide’s lower CMC improves catalytic efficiency in SN2 reactions (e.g., 15% higher yield in Williamson ether synthesis) .

Q. What mechanistic role does the hexyl spacer play in DNA compaction studies?

  • Methodological Answer : The hexyl chain enables charge neutralization of DNA phosphates while maintaining fluidity in lipid bilayers. Use fluorescence anisotropy (λₑₓ = 488 nm) to measure DNA compaction:
  • 50 µM compound reduces persistence length from 50 nm to 18 nm.
  • Atomic force microscopy (AFM) shows toroidal structures (diameter: 80–100 nm) at 1:10 DNA:compound molar ratio .

Q. How do temperature and pH affect its stability in aqueous buffers?

  • Methodological Answer : Degradation follows first-order kinetics. Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient):
ConditionHalf-Life (Days)Degradation Product
pH 7.4, 25°C30Trimethylamine
pH 9.0, 40°C7Hexyl bromide
Buffers below pH 6.0 accelerate hydrolysis; store at 4°C in amber vials .

Contradictions in Evidence

  • Aquatic Toxicity : While classifies similar quaternary ammonium salts as GHS Category 1 toxins, notes insufficient data for precise ecotoxicological categorization. Researchers should apply precautionary principles .

Key Literature Gaps

  • No direct data on cryo-EM compatibility or photostability under UV-Vis irradiation. Preliminary studies suggest quenching effects at λ > 300 nm.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.